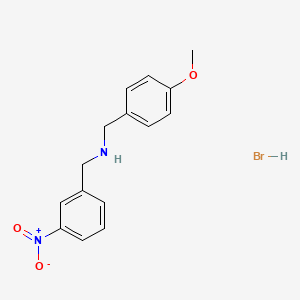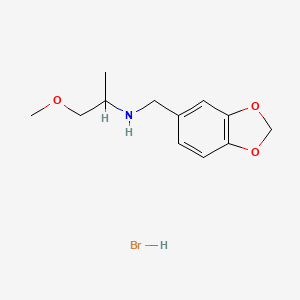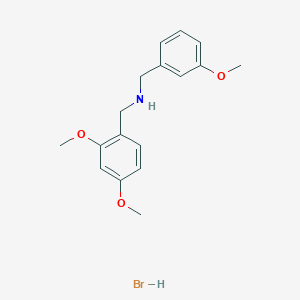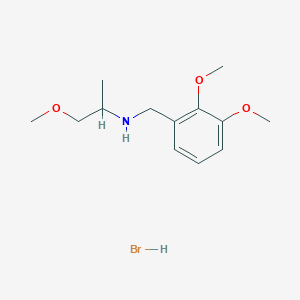![molecular formula C8H18ClNO B3107027 1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride CAS No. 1609400-16-9](/img/structure/B3107027.png)
1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride
Overview
Description
1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride is a chemical compound with the CAS Number: 1609400-16-9 . It has a molecular weight of 179.69 . The IUPAC name for this compound is (1-(ethoxymethyl)cyclobutyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-2-10-7-8(6-9)4-3-5-8;/h2-7,9H2,1H3;1H . This code provides a specific description of the structure of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ . The shipping temperature is room temperature .Scientific Research Applications
Synthesis and Structural Analysis
N-(2-Pyridylmethyleneamino)dehydroabietylamine : This study describes the synthesis of a compound with a complex structure involving cyclohexane rings and examines its molecular structure, showcasing the methodology for synthesizing structurally complex amines (Yong Wu et al., 2009).
Brominated Trihalomethylenones as Precursors : This research explores the use of brominated trihalomethylenones to synthesize pyrazole derivatives, demonstrating the utility of certain precursors in synthesizing nitrogen-containing heterocycles, which are common in many pharmacologically active compounds (M. Martins et al., 2013).
Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine : This study outlines the synthesis of ethynyl-substituted cyclopropylamine and cyclobutylamine, providing a foundation for the creation of novel amine derivatives that could serve as intermediates for further chemical transformations (S. Kozhushkov et al., 2010).
Potential Applications
- Antiviral and Antimicrobial Activity : Studies on compounds structurally similar to the target molecule have shown potential in the development of antiviral and antimicrobial agents. For example, research on substituted pyrimidines and quinoline derivatives carrying a 1,2,3-triazole moiety has demonstrated their ability to inhibit the replication of viruses and bacteria, suggesting the potential utility of structurally related compounds in therapeutic applications (D. Hocková et al., 2003); (K D Thomas et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
[1-(ethoxymethyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-7-8(6-9)4-3-5-8;/h2-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGOLSAMZDBMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)




amine hydrobromide](/img/structure/B3106986.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)





![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)
